molecular formula C22H27NO3S B2633834 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1421462-87-4

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2633834
CAS No.: 1421462-87-4
M. Wt: 385.52
InChI Key: ZFFYKSHPHLDYHJ-UHFFFAOYSA-N
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Description

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a piperidine ring, a phenoxy group, and a methoxyphenyl thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzyl mercaptan with a piperidine derivative under controlled conditions to form the thioether linkage. This intermediate is then reacted with a phenoxypropanone derivative to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pH control, as well as continuous monitoring of reaction progress, ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The piperidine ring and phenoxy group are known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thioether linkage may also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone
  • 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxybutan-1-one

Uniqueness

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-17(26-20-6-4-3-5-7-20)22(24)23-14-12-18(13-15-23)16-27-21-10-8-19(25-2)9-11-21/h3-11,17-18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFYKSHPHLDYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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